![molecular formula C16H15N7 B5970276 4-(2-AMINO-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE](/img/structure/B5970276.png)
4-(2-AMINO-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide is a complex organic compound that belongs to the class of fused triazinobenzimidazoles. This compound is characterized by its unique structure, which includes a triazino[1,2-a][1,3]benzimidazole core fused with a pyrrole ring and a cyanide group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide typically involves a multi-step process. One common method involves the base-catalyzed cyclization of appropriate precursors. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. The key steps in the synthesis include:
Formation of the triazinobenzimidazole core: This step involves the condensation of an aldehyde with a piperidine derivative to form the triazinobenzimidazole structure.
Introduction of the pyrrole ring: The pyrrole ring is introduced through a cyclization reaction, often catalyzed by a base such as sodium hydroxide.
Addition of the cyanide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Potassium cyanide, halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can result in a variety of substituted triazinobenzimidazole compounds.
科学的研究の応用
4-(2-Amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antinematodic and antimicrobial properties. It is used in studies to evaluate its efficacy against various pathogens.
Medicine: Due to its biological activity, the compound is being investigated for potential therapeutic applications, such as in the treatment of parasitic infections and certain types of cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(2-amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts the replication and survival of certain pathogens. Additionally, the compound may interact with other molecular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-3,4-dihydro[1,3,5]triazin[1,2-a]benzimidazol-2-amine: This compound shares a similar triazinobenzimidazole core but lacks the pyrrole and cyanide groups.
4-Heteryl-2-amino-3,4-dihydro[1,3,5]triazin[1,2-a]benzimidazole derivatives: These compounds have various heterocyclic moieties at the 4-position, similar to the pyrrole ring in the target compound.
Uniqueness
The uniqueness of 4-(2-amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide lies in its combination of functional groups. The presence of the pyrrole ring and cyanide group, along with the triazinobenzimidazole core, imparts distinct chemical reactivity and biological activity. This combination makes the compound a valuable target for further research and development in various scientific fields.
特性
IUPAC Name |
4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7/c1-8-11(7-17)19-9(2)13(8)14-21-15(18)22-16-20-10-5-3-4-6-12(10)23(14)16/h3-6,14,19H,1-2H3,(H3,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACJEKCVFJVNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C2N=C(NC3=NC4=CC=CC=C4N23)N)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
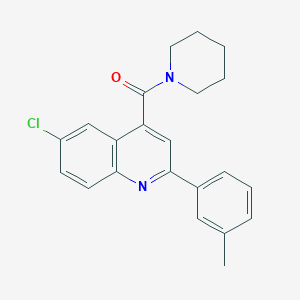
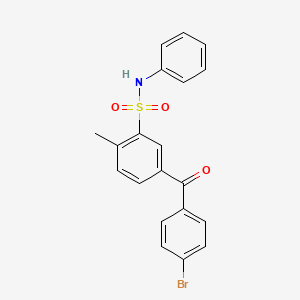
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)
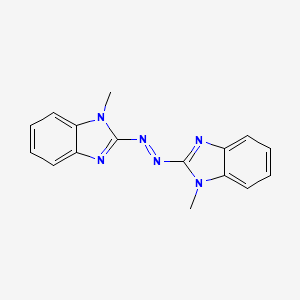
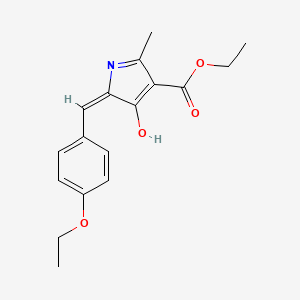
![7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5970229.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B5970254.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)
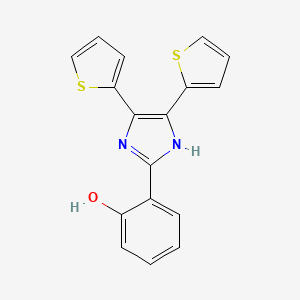
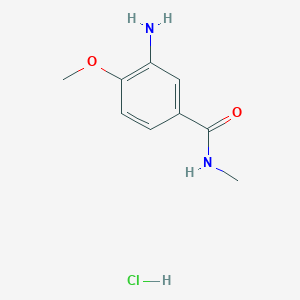
![N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5970286.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
